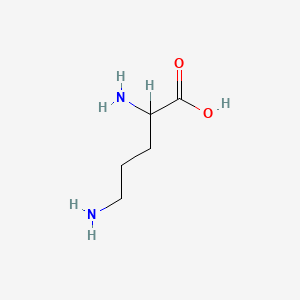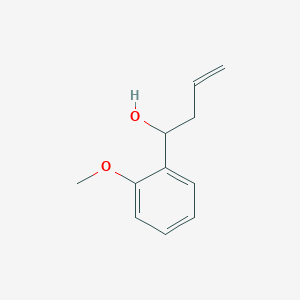
1-(2-Methoxyphenyl)-3-buten-1-ol
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-3-buten-1-ol, also known as ferulic acid, is a naturally occurring compound found in many plants, including rice, wheat, and oats. It has been the subject of extensive research due to its potential health benefits, including antioxidant and anti-inflammatory properties. In
Applications De Recherche Scientifique
Conformational Analysis and Reactivity :
- Kahn and Hehre (1987) investigated the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, including 2-methoxy-3-butene. They found that these molecules' conformations and reactivities are influenced primarily by the minimization of oxygen lone pair-π bond repulsion, rather than intramolecular hydrogen bonding (Kahn & Hehre, 1987).
Nucleophilic Substitution and Elimination Reactions :
- Toteva and Richard (1996) studied the nucleophilic substitution and elimination reactions of derivatives like 1-(4-methoxyphenyl)-3-methyl-3-butyl, providing insights into the behavior of tertiary carbocations in aqueous solutions (Toteva & Richard, 1996).
Solvolysis Reactions :
- Jia et al. (2002) explored the solvolysis of 2-methoxy-2-phenyl-3-butene, revealing the involvement of ion-molecule pairs and the significance of solvent-equilibrated allylic carbocations in these reactions (Jia et al., 2002).
Cyclopropanation of Trisubstituted Alkenes :
- Østergaard et al. (2001) investigated the copper-catalyzed asymmetric cyclopropanation of trisubstituted alkenes using derivatives of 3-methyl-2-buten-1-ol, showcasing the potential of these compounds in asymmetric synthesis (Østergaard, Jensen, & Tanner, 2001).
Synthesis of .gamma.-Butyrolactones :
- Tamaru, Hojo, and Yoshida (1991) described the palladium(II)-catalyzed carbonylation of 3-buten-1-ols, including a method for efficiently synthesizing .gamma.-butyrolactones (Tamaru, Hojo, & Yoshida, 1991).
Metabolic Engineering for Biofuel Production :
- George et al. (2015) conducted metabolic engineering to produce isoprenoid-based C5 alcohols, including 3-methyl-3-buten-1-ol, in E. coli. Their research highlights the potential of these compounds as biofuels and platform chemicals (George et al., 2015).
- Studies**:
- Bryan and Grimshaw (1997) examined the electrocatalytic hydrogenation of related compounds, providing insights into the electrochemical conversion of these molecules (Bryan & Grimshaw, 1997).
Stereochemical Influences on Anti-histaminic Activity :
- Casy and Parulkar (1969) investigated the synthesis and anti-histaminic properties of isomeric aminobutenes, including compounds structurally related to 1-(2-Methoxyphenyl)-3-buten-1-ol, providing valuable information on stereochemical influences on pharmacological activity (Casy & Parulkar, 1969).
Anionic Polymerizations :
- Tsuji, Suzuki, Watanabe, and Takegami (1981) studied the anionic polymerizations of derivatives like trans-1-(2-methoxyphenyl)-1,3-butadiene, which can be considered structurally analogous to 1-(2-Methoxyphenyl)-3-buten-1-ol, uncovering the microstructures of the resulting polymers (Tsuji et al., 1981).
Synthesis of Nabumetone and Related Compounds :
- Viviano, Glasnov, Reichart, Tekautz, and Kappe (2011) evaluated continuous flow strategies for the synthesis of 4-aryl-2-butanone derivatives, including methods relevant to 1-(2-Methoxyphenyl)-3-buten-1-ol, demonstrating scalable and efficient synthesis approaches (Viviano et al., 2011).
Cross-Metathesis Reactions :
- Barile, Bassetti, D'Annibale, Gerometta, and Palazzi (2011) explored the cross-metathesis reactions of homoallyl methyl malonates with sterically hindered allylic esters, including compounds similar to 1-(2-Methoxyphenyl)-3-buten-1-ol, which could have implications in the synthesis of complex molecules (Barile et al., 2011).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h3-5,7-8,10,12H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOGPWOUPIUOFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278007 | |
| Record name | 1-(2-Methoxyphenyl)-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-buten-1-ol | |
CAS RN |
24165-67-1 | |
| Record name | 2-Methoxy-α-2-propen-1-ylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24165-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 127528 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024165671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24165-67-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC5673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Methoxyphenyl)-3-buten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)

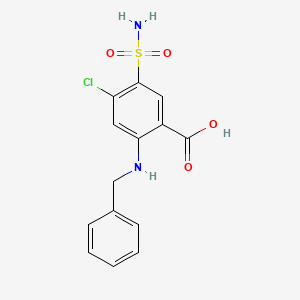

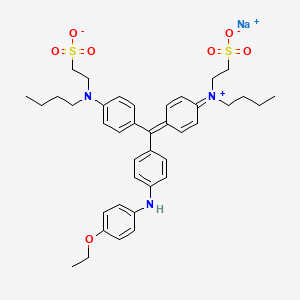
![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)
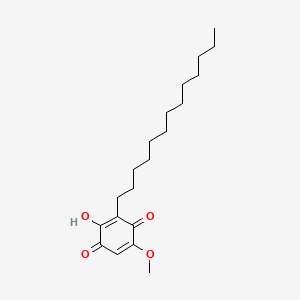

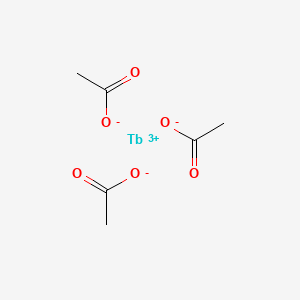


![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
